molecular formula C16H19ClN4O B2405074 (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide CAS No. 881558-53-8

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide

Cat. No. B2405074
CAS RN: 881558-53-8
M. Wt: 318.81
InChI Key: RFAVDTCQOWBMBP-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes involved in the immune response.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Enaminone-Based Synthesis : A one-pot synthesis method has been developed for producing enaminones, including (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide, utilizing p-chloroacetophenone, DMFDMA, and secondary amines. This method offers the advantage of no intermediate separation and no need for column purification, yielding the target compounds quantitatively (Barakat et al., 2020).

  • Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been synthesized and analyzed using techniques like X-ray diffraction, IR, UV, and NMR, revealing insights into the molecular structure and bonding characteristics (Johnson et al., 2006).

Pharmacological Applications

  • Anticonvulsant and Analgesic Activity : A study on N-(E)-cinnamoyl derivatives, structurally related to this compound, demonstrated potential anticonvulsant and analgesic activities in various in vivo and in vitro models (Gunia-Krzyżak et al., 2019).

  • Antibacterial and Antimycobacterial Properties : Research involving derivatives like 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides showed significant antibacterial and antimycobacterial efficacy against strains like Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium species, suggesting potential applications in treating infections (Strharsky et al., 2022).

  • Anticancer Properties : Piperazinyl amidrazones, chemically related to the queried compound, have shown notable antitumor activity in various test cell lines, indicating potential use in cancer treatment (Abdel-Jalil et al., 2010).

  • Anti-Helicobacter pylori Activity : N-substituted derivatives of cinnamic acid amide, related to the compound , exhibited promising activity against Helicobacter pylori, suggesting potential therapeutic applications in treating H. pylori infections (Klesiewicz et al., 2018).

  • Antimalarial Activity : Research into N-Phenyl-Substituted Cinnamanilides, similar in structure to the compound of interest, has shown significant antimalarial activity, suggesting potential in the development of new antimalarial drugs (Kos et al., 2022).

properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-2-20-6-8-21(9-7-20)12-13(11-18)16(22)19-15-5-3-4-14(17)10-15/h3-5,10,12H,2,6-9H2,1H3,(H,19,22)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAVDTCQOWBMBP-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.